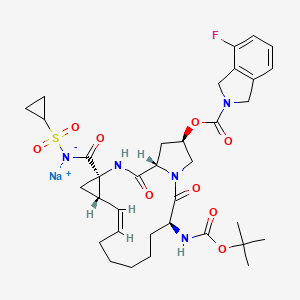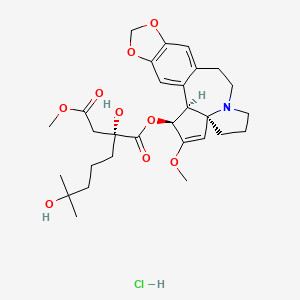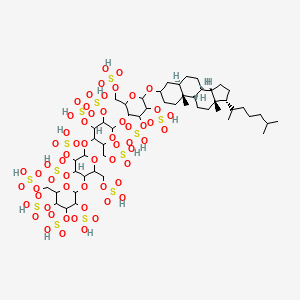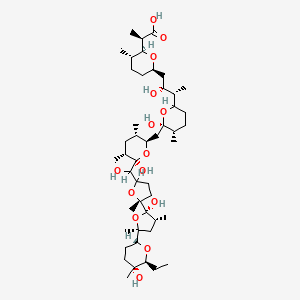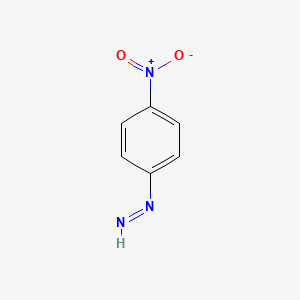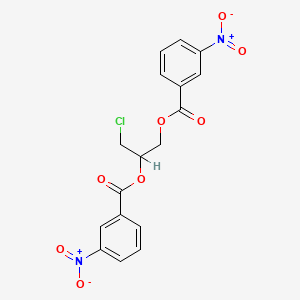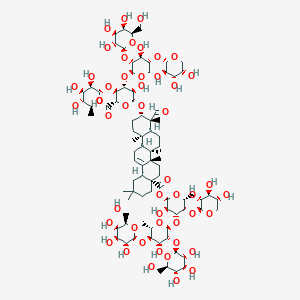
Saponoside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saponoside D is a triterpenoid saponin.
Aplicaciones Científicas De Investigación
Chemosensitizing Properties in Cancer Therapy : Saponosides, including Saponoside D, have been studied for their potential in improving the effectiveness and selectivity of anticancer drugs. They exhibit cytotoxic, cytostatic, proapoptotic, and anti‐invasive effects in cellular models, making them promising candidates for chemopreventive and chemotherapeutic drugs. Particularly, their ability to enhance the efficacy of several chemotherapeutic agents like cisplatin and doxorubicin has been noted (Koczurkiewicz et al., 2019).
Anticancer Activity and Mechanisms : Studies have shown that saponosides, including Saponoside D, can affect the expression of genes associated with malignancy. They exhibit anti-cancer activity by inhibiting cancer cell proliferation, inducing apoptosis, and attenuating cell invasiveness, even at low concentrations (Koczurkiewicz et al., 2015).
Effects on Skin Cells and Melanoma : Research on a triterpene saponoside from Lysimachia thyrsiflora L. showed that it decreased the viability and rate of cell growth of human melanoma cells and skin fibroblasts, indicating potential applications in skin-related therapies (Galanty et al., 2008).
Synergistic Effects with Chemotherapeutic Drugs : A study demonstrated that certain saponosides, possibly including Saponoside D, could enhance the cytotoxicity of chemotherapeutic drugs, suggesting their role in combined cancer chemotherapy. This was evident in the synergistic pro-apoptotic and anti-invasive effects observed in human prostate cancer cells when combined with drugs like mitoxantrone (Koczurkiewicz et al., 2013).
Antimicrobial and Antifungal Properties : Saponins, including those similar to Saponoside D, have been isolated from various plants and demonstrated significant antimicrobial and antifungal activities. This highlights their potential application in treating infectious diseases and as bioactive components in pharmaceuticals (Lanzotti et al., 2007).
Venotonic Properties : Certain saponosides have been used in the treatment of varicose veins due to their venotonic properties. They promote Ca(2+)-dependent venous contraction, which is a key factor in their therapeutic effects on venous disorders (Raffetto & Khalil, 2011).
Bioactive Phytochemicals in Food and Medicine : Saponosides, such as Saponoside D, are important bioactive phytochemicals with potential uses in food and medicine. They have been studied for their antidiabetic properties and other health benefits, suggesting their role in the development of nutritional supplements and therapeutic agents (Miikue-Yobe et al., 2018).
Propiedades
Número CAS |
29741-72-8 |
|---|---|
Nombre del producto |
Saponoside D |
Fórmula molecular |
C87H138O49 |
Peso molecular |
1968 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-8a-[(2S,3R,4R,5S,6R)-3-hydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-4-[(2S,3R,4S,5R)-4-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C87H138O49/c1-28-42(94)49(101)55(107)73(120-28)134-68-65(130-79-66(132-75-57(109)51(103)46(98)36(22-89)124-75)48(100)38(26-119-79)126-71-53(105)43(95)33(92)24-117-71)61(113)78(135-69(68)70(114)115)127-41-13-14-83(6)39(84(41,7)27-91)12-15-86(9)40(83)11-10-31-32-20-82(4,5)16-18-87(32,19-17-85(31,86)8)81(116)136-77-60(112)64(63(30(3)121-77)129-72-54(106)44(96)34(93)25-118-72)131-80-67(133-76-58(110)52(104)47(99)37(23-90)125-76)59(111)62(29(2)122-80)128-74-56(108)50(102)45(97)35(21-88)123-74/h10,27-30,32-69,71-80,88-90,92-113H,11-26H2,1-9H3,(H,114,115)/t28-,29-,30+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47+,48-,49+,50-,51-,52-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62-,63-,64+,65+,66+,67+,68-,69-,71-,72-,73-,74-,75-,76-,77-,78+,79-,80-,83-,84+,85+,86+,87-/m0/s1 |
Clave InChI |
WIJVRDXENCOVLH-ALYUEFILSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3CC[C@]4([C@H]([C@@]3(C)C=O)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



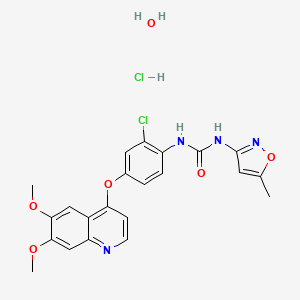

![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
